1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C12H13ClF2O2 It is a chlorinated ketone with a difluoromethoxy and ethyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 4-(difluoromethoxy)-3-ethylbenzene with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in both biological research and drug development.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one
- 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one
Uniqueness
1-Chloro-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one is unique due to the specific positioning of the difluoromethoxy and ethyl groups on the phenyl ring. This structural arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from its similar counterparts.
Properties
Molecular Formula |
C12H13ClF2O2 |
---|---|
Molecular Weight |
262.68 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O2/c1-3-8-6-9(11(13)7(2)16)4-5-10(8)17-12(14)15/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
ZBTZFZNBKGBBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)OC(F)F |
Origin of Product |
United States |
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